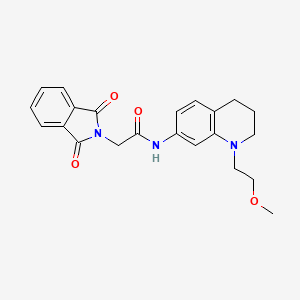

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

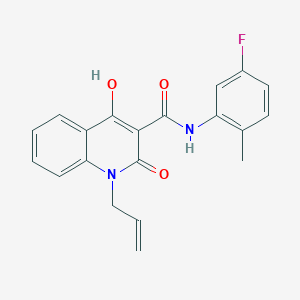

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of isoindoline, which is a structural motif found in a variety of biologically active compounds. The isoindoline nucleus is known for its presence in pharmacologically important molecules that exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related isoindoline derivatives has been reported in the literature. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry . Although the specific synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is not detailed, similar synthetic routes could potentially be applied, involving the formation of the acetamide linkage and the introduction of the tetrahydroquinolinyl moiety.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the presence of the 1,3-dioxoisoindolin-2-yl group, which is a key functional group that can interact with biological targets. The additional substituents, such as the tetrahydroquinolinyl group, may influence the overall conformation and electronic distribution of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions, particularly at the reactive acetamide moiety. The presence of the 1,3-dioxoisoindolin-2-yl group may also allow for nucleophilic addition reactions or the formation of hydrogen bonds with biological macromolecules. The specific reactivity of the compound would depend on the nature of the substituents and the conditions under which it is subjected to chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. The presence of the 1,3-dioxoisoindolin-2-yl group contributes to the compound's polarity and may affect its solubility in various solvents. The tetrahydroquinolinyl group could impart lipophilic character to the molecule, influencing its pharmacokinetic properties. Spectroscopic data such as IR, NMR, and mass spectrometry are essential for characterizing these compounds and confirming their identity .

Relevant Case Studies

In the context of biological activity, some isoindoline derivatives have been evaluated for their antimicrobial properties. For example, certain 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms . Another study reported the synthesis of novel isoindoline-acetamide derivatives with anti-inflammatory activity, which were assessed using in vitro and in vivo models, and also included molecular docking studies to determine their binding affinity towards human serum albumin . These case studies highlight the potential therapeutic applications of isoindoline derivatives in treating inflammation and infections.

Applications De Recherche Scientifique

Anti-inflammatory Applications

Synthesis and Anti-Inflammatory Evaluation : A study by Nikalje (2014) discussed the synthesis of derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido and their evaluation for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising results, with some derivatives exhibiting better anti-inflammatory activity than diclofenac, a commonly used anti-inflammatory drug (Nikalje, 2014).

In Vitro and In Vivo Evaluation for Anti-inflammatory Properties : Another study by Nikalje et al. (2015) synthesized similar compounds and tested them for anti-inflammatory properties. These compounds were also subject to ulcerogenic toxicity studies, indicating their safety profile (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

- Design and Synthesis as Potential Anticonvulsant Agents : Research conducted by Nikalje, Khan, and Ghodke (2011) focused on synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. These compounds were tested for their effectiveness against seizures and showed promising results in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests (Nikalje, Khan, & Ghodke, 2011).

Antiproliferative Activities

- Synthesis and Evaluation for Antiproliferative Activities : A study by Chen et al. (2013) synthesized certain derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide and evaluated their antiproliferative activities against various human cancer cell lines. Some compounds showed significant activity, particularly against nasopharyngeal carcinoma cells (Chen et al., 2013).

Antibacterial and Antifungal Properties

- Evaluation as Antimicrobial Agents : Debnath and Ganguly (2015) synthesized acetamide derivatives and evaluated them for antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds exhibited potent antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Other Applications

- Free-Radical Scavenging Capacity : Kouznetsov et al. (2011) reported the synthesis of 2,4-substituted tetrahydroquinolines with N-vinylamides, demonstrating their antioxidant properties. Some of these compounds exhibited significant free-radical scavenging capacity (Kouznetsov et al., 2011).

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-29-12-11-24-10-4-5-15-8-9-16(13-19(15)24)23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUWXWSPPPKPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)

![(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide](/img/structure/B3018245.png)

![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)

![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)